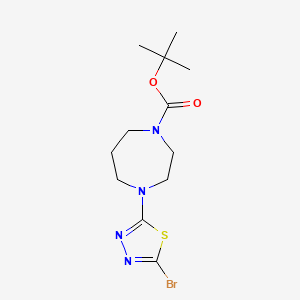
Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate
説明
Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C12H19BrN4O2S and its molecular weight is 363.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 349.25 g/mol, this compound is characterized by the presence of both a diazepane ring and a thiadiazole moiety, which are known to contribute to various pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have shown that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of thiadiazole can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The anticancer activity of this compound is particularly noteworthy:
- A study published in European Journal of Medicinal Chemistry highlighted that compounds with thiadiazole derivatives have been effective against multiple cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15.3 | Apoptosis induction |
| HeLa (Cervical cancer) | 22.7 | Cell cycle arrest |
| A549 (Lung cancer) | 18.5 | Inhibition of proliferation |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties:
- Research indicates that thiadiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential use in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Properties : A systematic evaluation was conducted to assess the antimicrobial efficacy of various thiadiazole compounds, including this compound. The results indicated a strong correlation between structure and activity, with the bromo substitution enhancing potency against certain pathogens .
- Anticancer Activity Investigation : In a study involving human cancer cell lines, the compound was tested for its cytotoxic effects. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells. The study concluded that further research into its mechanism could provide insights into new cancer therapies .
特性
IUPAC Name |
tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN4O2S/c1-12(2,3)19-11(18)17-6-4-5-16(7-8-17)10-15-14-9(13)20-10/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIYEAWAGAREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001111400 | |
| Record name | 1H-1,4-Diazepine-1-carboxylic acid, 4-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357147-44-4 | |
| Record name | 1H-1,4-Diazepine-1-carboxylic acid, 4-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,4-Diazepine-1-carboxylic acid, 4-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















